molecular formula C10H7NO6 B7858964 3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

Cat. No.: B7858964
M. Wt: 237.17 g/mol
InChI Key: GJAIAEVUUHUHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is a chemical compound with a complex structure that includes a nitro group and a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid typically involves multiple steps, starting with the nitration of 2H-1,3-benzodioxole-5-carboxylic acid. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as a catalyst under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction typically results in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce halogenated derivatives of the compound.

Scientific Research Applications

Chemistry: In chemistry, 3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activity. It has been investigated for its effects on various cellular processes and its potential as a therapeutic agent.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential use in drug development. Its unique structure and reactivity make it a candidate for the synthesis of new pharmaceuticals.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The nitro group and benzodioxole ring play crucial roles in its biological activity, influencing pathways related to cellular signaling and metabolism.

Comparison with Similar Compounds

  • 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: This compound is structurally similar but contains methoxy groups instead of a nitro group.

  • 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol: Another related compound with an ethanol group instead of a carboxylic acid.

Uniqueness: 3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid stands out due to its nitro group, which imparts distinct chemical and biological properties compared to its similar counterparts. This makes it particularly useful in specific applications where the nitro group's reactivity is advantageous.

Properties

IUPAC Name

3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6/c12-10(13)2-1-6-3-8-9(17-5-16-8)4-7(6)11(14)15/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAIAEVUUHUHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281118
Record name 3,4-Methylenedioxy-6-nitrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6315-90-8
Record name 3,4-Methylenedioxy-6-nitrocinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6315-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Methylenedioxy-6-nitrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.